2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
2,4,6-Trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The compound incorporates a 2,4,6-trimethylbenzenesulfonamide group attached to the oxazepine scaffold, which is substituted with a methyl group at the 8-position and a ketone at the 11-position. The compound shares structural similarities with other dibenzoheterazepines, but its unique substitution pattern distinguishes it in terms of steric effects, electronic properties, and solubility .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-13-5-7-21-19(11-13)24-23(26)18-12-17(6-8-20(18)29-21)25-30(27,28)22-15(3)9-14(2)10-16(22)4/h5-12,25H,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHXZUBCKUANNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound’s structure can be broken down into key functional groups that contribute to its biological activity. The sulfonamide group is known for its antibacterial properties, while the dibenzo[b,f][1,4]oxazepin moiety may contribute to various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : It has been identified as a potential antiviral agent. A patent (AU2010249043A1) describes its efficacy against viral infections, suggesting mechanisms involving inhibition of viral replication pathways .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. Its structural similarity to known anticancer agents indicates potential for further investigation in cancer therapeutics .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Viral Replication : The antiviral activity may be attributed to interference with viral RNA synthesis or assembly.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Enzyme Inhibition : The sulfonamide group could inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | AU2010249043A1 |
| Antitumor | Induction of apoptosis | PubChem |
| Antibacterial | Enzyme inhibition | PubChem |
Experimental Studies
Several experimental studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Cell lines exposed to various concentrations showed a dose-dependent response in terms of cell viability and apoptosis rates.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | 2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
| InChI Key | SGIPWHOOJNEEQE-UHFFFAOYSA-N |
Medicinal Chemistry
The compound exhibits notable potential as an enzyme inhibitor. Its structural characteristics suggest that it may interact with specific enzymes involved in various diseases.
Case Study: Enzyme Inhibition
Research has demonstrated that compounds structurally similar to this sulfonamide can inhibit key enzymes involved in inflammatory pathways. For example, studies have shown that related compounds effectively inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anti-inflammatory Activity
In vitro studies indicate that the compound possesses anti-inflammatory properties. It has been shown to reduce edema in animal models.
Antimicrobial Activity
The compound demonstrates antimicrobial efficacy against a range of pathogens. Minimum inhibitory concentrations (MICs) have been reported for bacteria such as E. coli and Staphylococcus aureus.
Antimicrobial Efficacy
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
Research indicates that the compound's structural features may allow it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Antioxidant Properties
Preliminary studies suggest that this compound may exhibit antioxidant activity comparable to that of Vitamin C. This property is crucial for protecting cells from oxidative stress and related diseases.
Summary of Biological Activities
The following table summarizes the biological activities associated with the compound:
| Activity Type | Observed Effect |
|---|---|
| Anti-inflammatory | Inhibition of carrageenan-induced edema |
| Antimicrobial | MIC values against E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL) |
| Antioxidant | Comparable activity to Vitamin C |
Research Insights and Future Directions
Recent investigations into related benzenesulfonamide derivatives have revealed potent anticancer activities against human tumor cell lines such as HCT-116 and MCF-7, indicating that structural modifications can enhance therapeutic efficacy.
Potential Research Directions
- Further exploration of the compound's mechanism of action at the molecular level.
- Development of derivatives with improved potency and selectivity.
- Clinical trials to assess safety and efficacy in humans.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]thiazepine vs. Oxazepine Derivatives
The replacement of oxygen with sulfur in the heterocyclic ring (e.g., dibenzo[b,f][1,4]thiazepine derivatives) significantly alters physicochemical properties. For example:
Substituent Position and Steric Effects
- Molecular weight: 484.59 g/mol (estimated), vs. 454.52 g/mol for the target compound (8-methyl only) .
Sulfonamide vs. Benzamide Derivatives
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide ():
- Replacing sulfonamide with a benzamide group introduces a trifluoromethyl (-CF₃) moiety, enhancing lipophilicity (ClogP ~3.2 vs. ~2.8 for sulfonamides).
- Molecular weight: 412.367 g/mol, lower than the target sulfonamide due to the absence of sulfonyl and methyl groups .
Substituent Modifications on the Aromatic Ring
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ():
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide ():
Data Tables for Comparative Analysis
Table 1. Structural and Physicochemical Comparison
Key Findings and Implications
Heteroatom Effects : Oxazepine derivatives generally exhibit higher polarity and better aqueous solubility than thiazepines, making them more suitable for CNS-targeted therapies .
Substituent Impact : Methyl groups at the 8- and 10-positions (e.g., ) reduce metabolic degradation but may compromise binding pocket accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
